molecular formula C9H12N2O B3123680 2-(methylamino)-N-phenylacetamide CAS No. 31110-53-9

2-(methylamino)-N-phenylacetamide

Cat. No.: B3123680
CAS No.: 31110-53-9
M. Wt: 164.2 g/mol
InChI Key: GPKJKIOOIVUFMI-UHFFFAOYSA-N
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Description

2-(methylamino)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methylamino group attached to the acetamide backbone, with a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-phenylacetamide typically involves the reaction of methylamine with N-phenylacetamide. One common method is the acylation of methylamine with N-phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(methylamino)-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)ethanol
  • N-phenylacetamide
  • Methylamine

Uniqueness

2-(methylamino)-N-phenylacetamide is unique due to the presence of both a methylamino group and a phenyl group attached to the acetamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to participate in a variety of chemical reactions and interact with biological targets, making it a compound of interest in multiple fields.

Biological Activity

2-(Methylamino)-N-phenylacetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

  • IUPAC Name: this compound
  • Molecular Formula: C9H12N2O
  • CAS Number: 60565-45-9

The compound features a methylamino group attached to a phenylacetamide structure, which contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Cytotoxic Effects

Research has shown that this compound can induce apoptosis in cancer cell lines. It activates caspase pathways, leading to programmed cell death, positioning it as a candidate for anticancer drug development. A notable case study involved the evaluation of the compound's effects on human cancer cell lines, revealing a dose-dependent cytotoxicity profile.

Enzyme Modulation

The compound has been investigated for its ability to modulate enzyme activities. It interacts with several biological targets, influencing key biochemical pathways. For instance, studies have shown its inhibitory effects on human carbonic anhydrases (hCAs), which are critical in various physiological processes.

The mechanism of action of this compound involves:

  • Enzyme Inhibition: The compound binds to active sites of specific enzymes, altering their activity.
  • Cell Signaling Pathway Interference: It affects signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cancer cell survival and proliferation.

Data Table: Biological Activities and Efficacy

Activity TypeTarget/EffectIC50 (nM)Reference
AntimicrobialVarious bacterial strainsVaries
CytotoxicityHuman cancer cell linesVaries
Enzyme InhibitionHuman carbonic anhydrases (hCA I, II)45.10 - 5.87

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. Results indicated that structural modifications could enhance its antibacterial activity compared to the parent compound.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments demonstrated that the compound could effectively induce apoptosis in various human cancer cell lines. The activation of caspase pathways was confirmed through assays measuring caspase activity, highlighting its potential as an anticancer agent.

Properties

IUPAC Name

2-(methylamino)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-10-7-9(12)11-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKJKIOOIVUFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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